3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide
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Overview
Description
3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with a pyrrolidine ring and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by its functionalization. The reaction conditions often involve the use of organic solvents like dichloromethane and bases such as lutidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to increase yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce different functional groups to the benzamide core.
Scientific Research Applications
3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action for 3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The pyrrolidine ring is known to enhance binding affinity to certain proteins, which can lead to various biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar biological activities.
Benzamide derivatives: These compounds share the benzamide core and are often studied for their medicinal properties.
Uniqueness
3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which can lead to distinct chemical and biological properties
Properties
Molecular Formula |
C21H26N2O |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-methyl-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C21H26N2O/c1-16-8-10-18(11-9-16)20(23-12-3-4-13-23)15-22-21(24)19-7-5-6-17(2)14-19/h5-11,14,20H,3-4,12-13,15H2,1-2H3,(H,22,24) |
InChI Key |
FPQOMHUFMBYCHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC(=C2)C)N3CCCC3 |
Origin of Product |
United States |
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